p-Menth-3-yl methyl sulphide p-Menth-3-yl methyl sulphide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14040210
InChI: InChI=1S/C11H22S/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H22S
Molecular Weight: 186.36 g/mol

p-Menth-3-yl methyl sulphide

CAS No.:

Cat. No.: VC14040210

Molecular Formula: C11H22S

Molecular Weight: 186.36 g/mol

* For research use only. Not for human or veterinary use.

p-Menth-3-yl methyl sulphide -

Specification

Molecular Formula C11H22S
Molecular Weight 186.36 g/mol
IUPAC Name 4-methyl-2-methylsulfanyl-1-propan-2-ylcyclohexane
Standard InChI InChI=1S/C11H22S/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3
Standard InChI Key MGALEMIAZQXZEO-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C(C1)SC)C(C)C

Introduction

Chemical Identity and Structural Characteristics

p-Menth-3-yl methyl sulphide (IUPAC name: 4-methyl-2-methylsulfanyl-1-propan-2-ylcyclohexane) belongs to the organosulfur class of compounds. Its structure features a cyclohexane ring with a methylthio (-SCH₃) group at position 2 and an isopropyl group at position 1. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₂₂S
Molecular Weight186.36 g/mol
Canonical SMILESCC1CCC(C(C1)SC)C(C)C
InChI KeyMGALEMIAZQXZEO-UHFFFAOYSA-N
PubChem CID12326071

The compound’s stereochemistry and sulfur functional group contribute to its reactivity and odor profile, which is described as earthy and herbaceous.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

p-Menth-3-yl methyl sulphide is synthesized via nucleophilic substitution reactions involving p-menth-3-ol derivatives and methylthiolating agents. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For example:

p-Menth-3-ol+CH3SHBase, DMFp-Menth-3-yl methyl sulphide+H2O\text{p-Menth-3-ol} + \text{CH}_3\text{SH} \xrightarrow{\text{Base, DMF}} \text{p-Menth-3-yl methyl sulphide} + \text{H}_2\text{O}

Yields typically range from 60–75%, depending on temperature (80–120°C) and catalyst selection (e.g., potassium carbonate).

Catalytic Hydrogenation of Dienes

Alternative methods involve selective hydrogenation of p-menthadienes. Nickel catalysts under mild hydrogen pressure (50–100 psi) preferentially reduce conjugated double bonds to produce p-menth-3-yl derivatives . This approach avoids side reactions such as over-hydrogenation or isomerization, achieving purities >90% .

Applications in Industry and Biomedicine

Flavor and Fragrance Industry

The compound’s sulfur moiety imparts a pungent, garlic-like odor at low concentrations (threshold: 0.02 ppb), making it valuable in perfumery for creating earthy accords. It is often blended with citrus or woody notes to enhance complexity.

Analytical Profiling and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using DB-5MS columns (30 m × 0.25 mm ID) resolves p-Menth-3-yl methyl sulphide at a retention index of 1,347, with characteristic fragments at m/z 99 (base peak) and 114 . Solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane (PDMS) are effective for headspace sampling, achieving detection limits of 0.1 ng/L .

Flame Photometric Detection (FPD)

FPD selectively identifies sulfur-containing compounds via S₂* emission at 394 nm. Quantification in skin VOC studies revealed concentrations of 0.3–1.2 ng/cm² on human forearm skin, highlighting its presence in natural emissions .

Future Research Directions

  • Pharmacokinetic Studies: Investigate metabolic pathways using radiolabeled isotopes (e.g., ³⁵S).

  • Synergistic Formulations: Explore combinations with monoterpene oxides for enhanced antimicrobial efficacy.

  • Environmental Impact: Assess biodegradation rates in aquatic systems via OECD 301F tests.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator